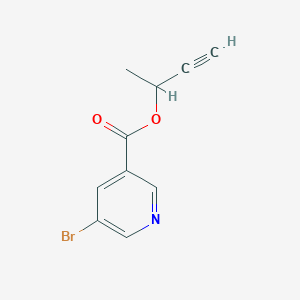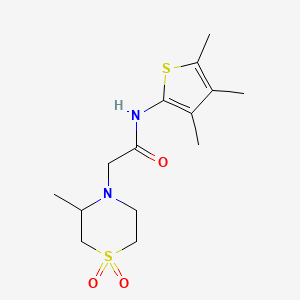
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide, also known as MPAA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based analog of the widely used inhibitor, GW501516, and has been found to have unique properties that make it a promising candidate for various research studies.
Wirkmechanismus
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide exerts its effects by binding to and activating PPARδ, which regulates the expression of various genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ by 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved metabolic function. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. It has also been shown to improve exercise performance and endurance in animal models, suggesting its potential applications in sports medicine and performance enhancement.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its high potency and selectivity for PPARδ, making it a valuable tool for investigating the role of this receptor in various physiological processes. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is also relatively easy to synthesize and has high purity and yield, making it suitable for various research applications. However, one of the limitations of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. One potential area of investigation is the role of PPARδ in cancer, as this receptor has been implicated in various aspects of tumor growth and metastasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide may also have applications in the treatment of metabolic disorders, such as obesity and diabetes, by improving metabolic function and glucose homeostasis. Additionally, further research is needed to elucidate the long-term effects of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide on physiological processes and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetyl chloride to form 2-(6-methylpyridin-3-yl)acetamide. This intermediate is then reacted with 5-pentan-2-yl-1H-pyrazole-3-carboxylic acid to form the final product, 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been optimized to yield high purity and yield, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been found to have various applications in scientific research, particularly in the field of pharmacology. It has been shown to act as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism and energy homeostasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been used in various studies to investigate the role of PPARδ in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11(2)14-9-15(20-19-14)18-16(21)8-13-7-6-12(3)17-10-13/h6-7,9-11H,4-5,8H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVSLWKADVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=NN1)NC(=O)CC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)


![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
